

# Advanced Structural Elucidation of Methyl 5-fluoro-2-formylbenzoate Derivatives

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## Compound of Interest

Compound Name: Methyl 5-fluoro-2-formylbenzoate

CAS No.: 1194374-71-4

Cat. No.: B2943746

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## Introduction: The Regioselectivity Challenge

**Methyl 5-fluoro-2-formylbenzoate** is a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib. Its structure features an aldehyde at the ortho-position to a methyl ester, with a fluorine atom at the C5 position serving as both a metabolic blocker and an NMR handle.

When reacting this scaffold with binucleophiles (e.g., methylhydrazine or substituted diamines), two competitive pathways often emerge, leading to regioisomeric products. Distinguishing these isomers is non-trivial using standard 1D NMR due to the electronic similarity of the resulting heterocycles.

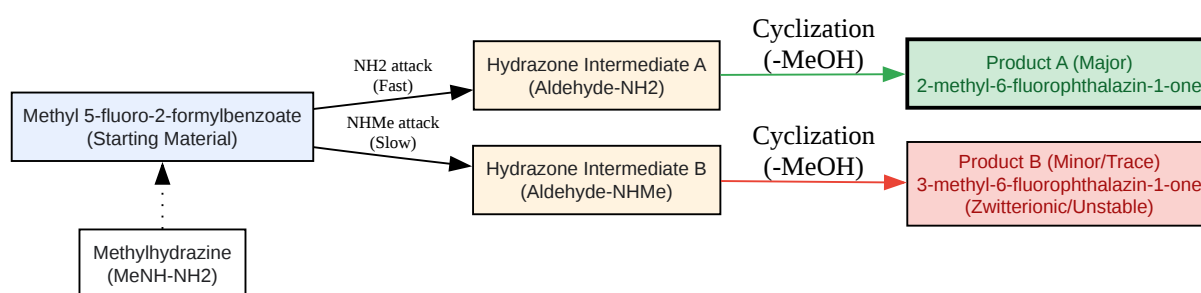
This guide compares the "Standard" analytical approach (1D <sup>1</sup>H NMR) against the "Advanced" approach (2D NMR & <sup>19</sup>F Analysis), providing a definitive protocol for structural assignment.

## Reaction Landscape & Isomerism

The most common transformation of **Methyl 5-fluoro-2-formylbenzoate** is cyclization with hydrazines to form the phthalazin-1(2H)-one core.

## Reaction Pathways[1][2]

- Path A (Thermodynamic): Nucleophilic attack of the unsubstituted hydrazine nitrogen on the aldehyde (more reactive), followed by cyclization of the substituted nitrogen onto the ester.
- Path B (Kinetic/Steric): Attack of the substituted nitrogen on the aldehyde.



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Figure 1: Divergent reaction pathways for **Methyl 5-fluoro-2-formylbenzoate** with methylhydrazine. Product A is the desired PARP-inhibitor scaffold.

## Comparative Analysis of Confirmation Methods

### Method A: 1D 1H NMR (The "Standard" Approach)

- Technique: Proton NMR in DMSO-d<sub>6</sub>.
- Observation: You observe a singlet at ~8.4 ppm (H-4 imine) and a singlet at ~3.7 ppm (N-methyl).
- Limitation: Both regioisomers (and the uncyclized hydrazone) exhibit these signals. The chemical shift differences are often <0.1 ppm, making definitive assignment impossible without a reference standard.
- Verdict: Insufficient for rigorous structural proof.

## Method B: 2D NMR (The "Gold Standard")

- Technique:  $^1\text{H}$ - $^{15}\text{N}$  HMBC and 1D NOE (Nuclear Overhauser Effect).
- Mechanism:
  - NOE: Irradiating the N-methyl signal reveals spatial proximity. In Product A, the N-Me group is spatially close to the carbonyl oxygen (no proton) and the aromatic H-8 (weak NOE). In Product B (or O-methyl isomers), the methyl group would show strong NOE to the H-4 imine proton.
  - HMBC: Shows long-range coupling. In Product A, the N-Me protons correlate strongly with the Carbonyl Carbon (C1) and the Nitrogen (N2), but not the Imine Carbon (C4) directly.
- Verdict: Definitive.

## Experimental Protocols

### Synthesis of 6-fluoro-2-methylphthalazin-1(2H)-one

- Dissolution: Dissolve **Methyl 5-fluoro-2-formylbenzoate** (1.0 eq) in Ethanol (10 V).
- Addition: Add Methylhydrazine (1.2 eq) dropwise at 0°C.
- Reflux: Heat to 80°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
- Workup: Cool to room temperature. The product typically precipitates as a white solid. Filter and wash with cold ethanol.

## Structural Confirmation Workflow

Perform the following analytical steps to certify the regio-structure.

### Step 1: $^1\text{H}$ NMR Assignment[1][2][3][4]

- Solvent: DMSO- $d_6$
- Key Signals:
  - $\delta$  8.45 (s, 1H): H-4 (Characteristic of the phthalazinone ring).

- $\delta$  3.72 (s, 3H): N-CH<sub>3</sub>.
- $\delta$  7.50 - 8.20 (m, 3H): Aromatic protons (splitting patterns defined by <sup>19</sup>F coupling).

## Step 2: <sup>19</sup>F NMR Confirmation

- Solvent: DMSO-d<sub>6</sub> (Uncoupled)
- Signal: Single peak at  $\delta$  -108.5 ppm.
- Insight: The multiplicity in the coupled proton spectrum (td vs dd) helps assign the specific location of the fluorine relative to the carbonyl, ruling out rearranged byproducts.

## Step 3: The "Killer" Experiment - 1D NOE

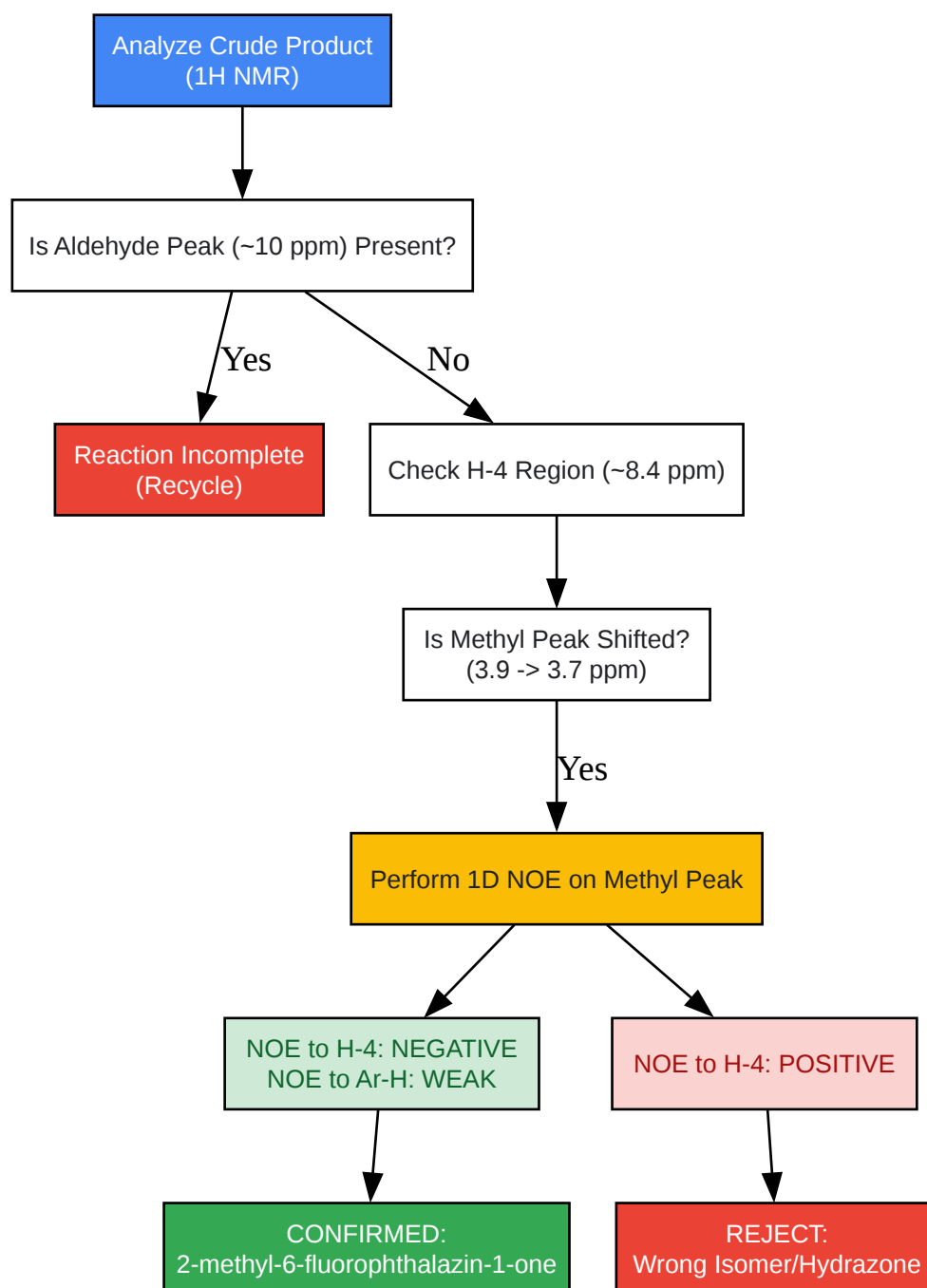
- Target: Irradiate the N-Methyl singlet at 3.72 ppm.
- Expected Result (Product A):
  - NO NOE observed to the H-4 singlet (8.45 ppm). This confirms the Methyl is on N<sub>2</sub>, distant from C<sub>4</sub>.
  - Weak NOE observed to the aromatic H-8 (peri-position), if resolved.
- Alternative Result (Product B/Hydrazone):
  - Strong NOE to H-4 would indicate the Methyl is on N<sub>3</sub> or O (Lactim ether), or the structure is the uncyclized hydrazone where the N-Me is close to the methine.

## Data Comparison Table

Feature	Starting Material (Methyl 5-fluoro-2-formylbenzoate)	Product A (2-methyl-6-fluorophthalazin-1-one)	Alternative (Hydrazone/Isomer)
Functional Group	Aldehyde (-CHO)	Lactam (C=O-N-N=C)	Hydrazone (C=N-NH)
<sup>1</sup> H NMR (Diagnostic)	δ 10.2 ppm (CHO, s)	δ 8.45 ppm (H-4, s)	δ 8.2 - 8.8 ppm (N=CH)
Methyl Group	δ 3.90 ppm (O-Me, s)	δ 3.72 ppm (N-Me, s)	δ 2.8 - 3.2 ppm (N-Me)
<sup>19</sup> F Shift	~ -110 ppm	~ -108 ppm	Shifts vary significantly
IR (Carbonyl)	~1720 cm <sup>-1</sup> (Ester)	~1650 cm <sup>-1</sup> (Amide)	~1680 cm <sup>-1</sup>
HMBC Correlation	O-Me to C=O	N-Me to C=O (C1)	N-Me to C=N

## Analytical Decision Tree

Use this logic flow to confirm your product batch.



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Figure 2: Step-by-step structural confirmation logic.

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